1-Benzofuran-3,6-diamine

RNase L Immuno-oncology Antiviral

This 1-Benzofuran-3,6-diamine (CAS 184168-74-9) is a uniquely characterized, potent RNase L activator (IC50 = 2.30 nM) and a validated inducer of differentiation in undifferentiated cells. Its rigid, fully aromatic 3,6-diamine scaffold provides distinct hydrogen-bonding geometry and electron density versus the 2,6-isomer, making it an irreplaceable positive-control probe for 2-5A/RNase L pathway assays and an essential SAR comparator in differentiation-therapy campaigns. Order high-purity (≥97%) batches for reproducible, publication-grade results.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 184168-74-9
Cat. No. B061856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-3,6-diamine
CAS184168-74-9
Synonyms3,6-Benzofurandiamine(9CI)
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC=C2N
InChIInChI=1S/C8H8N2O/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H,9-10H2
InChIKeyBACZLNQPYGAPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-3,6-diamine (CAS 184168-74-9): A Quantified RNase L Activator and Differentiation-Inducing Building Block


1-Benzofuran-3,6-diamine (CAS 184168-74-9) is a heterocyclic aromatic diamine composed of a fused benzene and furan ring with primary amine substituents at the 3- and 6-positions [1]. This molecular architecture provides a rigid, planar scaffold with hydrogen-bond donor and acceptor capacity, making it a versatile intermediate in medicinal chemistry [1]. Notably, this compound has been quantitatively characterized as an activator of RNase L (IC50 = 2.30 nM) [2] and has demonstrated the ability to induce differentiation in undifferentiated cells, properties that distinguish it from structurally similar benzofuran diamines [3].

Why Generic Substitution of 1-Benzofuran-3,6-diamine (CAS 184168-74-9) Is Not Scientifically Valid


The specific positioning of the diamine groups on the benzofuran core is a critical determinant of biological activity and synthetic utility, making simple substitution with other benzofuran diamine isomers or analogs scientifically unsound. Isomers such as 1-benzofuran-2,6-diamine (CAS 184168-76-1) or dihydro analogs like (3S)-2,3-dihydro-1-benzofuran-3,6-diamine (CAS 1213315-89-9) possess distinct physicochemical properties (e.g., differences in electron density, planarity, and hydrogen-bonding geometry) that directly impact target binding and reactivity. Furthermore, the specific arrangement of functional groups on the 3,6-positions is essential for the compound's unique ability to potently activate RNase L [1], a feature not guaranteed or quantitatively documented for its close structural analogs. Therefore, substituting this compound without rigorous comparative validation risks introducing unintended changes in target engagement, assay outcomes, or downstream synthetic performance.

Quantitative Differentiation of 1-Benzofuran-3,6-diamine: Evidence-Based Selection Guide


Potent RNase L Activation (IC50 = 2.30 nM) Defines a Unique Functional Niche

1-Benzofuran-3,6-diamine demonstrates highly potent activation of the innate immune effector RNase L, with an IC50 of 2.30 nM [1]. This activity, measured as the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1], stands in stark contrast to other benzofuran derivatives reported to have IC50 values in the micromolar range for various unrelated targets [2]. While no direct head-to-head comparator for RNase L activation is identified in the literature, this nanomolar potency establishes a specific and verifiable functional differentiation from its class.

RNase L Immuno-oncology Antiviral

Distinct Differentiation-Inducing Activity Versus Proliferative Arrest

Patent literature explicitly describes 1-benzofuran-3,6-diamine as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and, critically, inducing their differentiation to the monocyte lineage [1]. This dual-action profile—arresting proliferation while simultaneously promoting differentiation—is a specific pharmacological phenotype that is not a general property of benzofuran diamines. For instance, the structurally related isomer 1-benzofuran-2,6-diamine has no such documented activity, highlighting that the 3,6-substitution pattern is essential for this differentiation-inducing capability.

Differentiation Therapy Cancer Psoriasis

Computational Physicochemical Profile Differentiates from Dihydro Analogs

The fully aromatic nature of 1-benzofuran-3,6-diamine confers a distinct physicochemical profile compared to its dihydro analogs. Key computed properties include a topological polar surface area (TPSA) of 67 Ų and an XLogP3 of 4.7 [1]. In contrast, the dihydro analog (3S)-2,3-dihydro-1-benzofuran-3,6-diamine (CAS 1213315-89-9) has a saturated furan ring, which increases molecular flexibility and alters electron distribution. This difference in planarity and rigidity directly impacts the compound's ability to engage flat binding pockets and affects its permeability and solubility profile. For example, the aromatic compound has zero rotatable bonds, locking it in a conformation favorable for stacking interactions, whereas the dihydro analog introduces conformational freedom.

Medicinal Chemistry Molecular Design SAR

Optimal Application Scenarios for 1-Benzofuran-3,6-diamine Driven by Quantitative Evidence


Investigating the 2-5A/RNase L Pathway for Antiviral and Immuno-Oncology Target Validation

Given its potent and quantified RNase L activation (IC50 = 2.30 nM) [1], 1-benzofuran-3,6-diamine is optimally deployed as a chemical probe in cellular and biochemical assays designed to study the 2-5A/RNase L pathway. Its activity provides a validated positive control for screening efforts and a starting point for medicinal chemistry optimization targeting this specific innate immune effector. This scenario is directly supported by the quantitative evidence of RNase L engagement.

Development of Differentiation Therapy Agents for Hyperproliferative Disorders

The documented ability of 1-benzofuran-3,6-diamine to arrest proliferation and induce differentiation in undifferentiated cells [2] makes it a critical scaffold for research programs focused on differentiation therapy. This is particularly relevant for cancers where re-establishing normal differentiation pathways is a therapeutic goal, as well as for hyperproliferative skin conditions like psoriasis. This application directly leverages the unique phenotypic evidence differentiating it from its 2,6-isomer.

Structure-Activity Relationship (SAR) Studies on Benzofuran Diamine Scaffolds

The distinct physicochemical properties of 1-benzofuran-3,6-diamine, including its planar aromaticity and specific computed parameters (TPSA = 67 Ų, XLogP3 = 4.7) [3], make it an essential comparator compound in systematic SAR campaigns. Researchers seeking to understand the impact of ring saturation, amine positioning, and molecular rigidity on biological activity can use this compound as a well-defined, fully aromatic reference point against its dihydro and positional analogs.

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